

GNE-220 MAP4K4 Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: GNE 220
Cat. No.: B15610907

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Abstract

GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a wide array of cellular processes, including inflammation, cell migration, and angiogenesis. This technical guide provides a comprehensive overview of GNE-220, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed protocols for key experimental assays. The information presented is intended to serve as a valuable resource for researchers in academic and industrial settings who are investigating the therapeutic potential of MAP4K4 inhibition.

Introduction to GNE-220

GNE-220 is a chemical probe that has been instrumental in elucidating the physiological and pathological roles of MAP4K4. Its high potency and selectivity make it a valuable tool for studying the downstream effects of MAP4K4 inhibition in various biological contexts.

Chemical Properties

Property	Value
Chemical Name	6-methyl-4-(1-methyl-1H-pyrazol-4-yl)-12-[4-(4-methylpiperazin-1-yl)phenyl]-3,5,8,10-tetraazatricyclo[7.4.0.0 ^{2,7}]trideca-1(13),2,4,6,9,11-hexaene
Molecular Formula	C ₂₅ H ₂₆ N ₈
Molecular Weight	438.53 g/mol
CAS Number	1199590-75-4

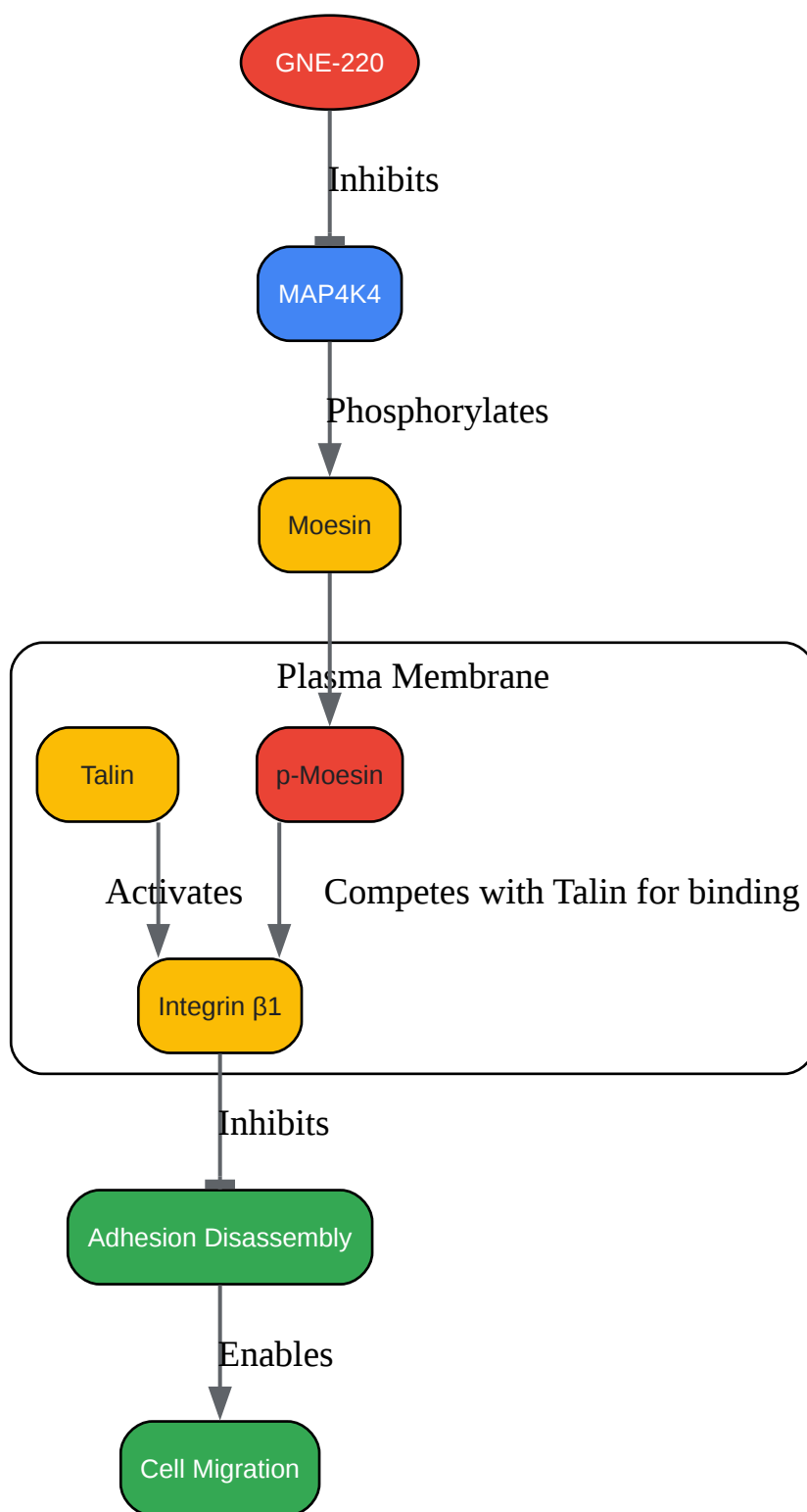
Note: Data for the hydrochloride salt form (GNE-220 hydrochloride) is also available and may exhibit different solubility and stability profiles.

Mechanism of Action and Signaling Pathway

GNE-220 exerts its biological effects through the direct inhibition of the kinase activity of MAP4K4. MAP4K4 is a member of the Ste20 family of kinases and acts as an upstream regulator of several signaling cascades.[\[1\]](#)[\[2\]](#)[\[3\]](#)

MAP4K4 Signaling in Endothelial Cells

In endothelial cells, MAP4K4 plays a crucial role in regulating cell motility and angiogenesis.[\[1\]](#)
[\[3\]](#) Inhibition of MAP4K4 by GNE-220 has been shown to impair these processes. The pathway involves the phosphorylation of moesin, a member of the ERM (ezrin, radixin, moesin) family of proteins, which in turn regulates the activity of integrins.[\[1\]](#)



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MAP4K4 signaling in endothelial cell motility.

Quantitative Data

In Vitro Potency and Selectivity

GNE-220 is a highly potent inhibitor of MAP4K4 with an IC_{50} of 7 nM.[4] It also exhibits inhibitory activity against other kinases, particularly within the MAP4K family.

Kinase Target	IC_{50}
MAP4K4	7 nM
MINK (MAP4K6)	9 nM
KHS1 (MAP4K5)	1.1 μ M
DMPK	476 nM

Note: A comprehensive kinase selectivity profile for GNE-220 across the human kinome is not publicly available.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of GNE-220.

Kinase Inhibition Assay (KinaseGlo®)

This protocol describes a luminescent kinase assay to determine the IC_{50} of GNE-220 against MAP4K4. The assay measures the amount of ATP remaining in the solution following the kinase reaction.

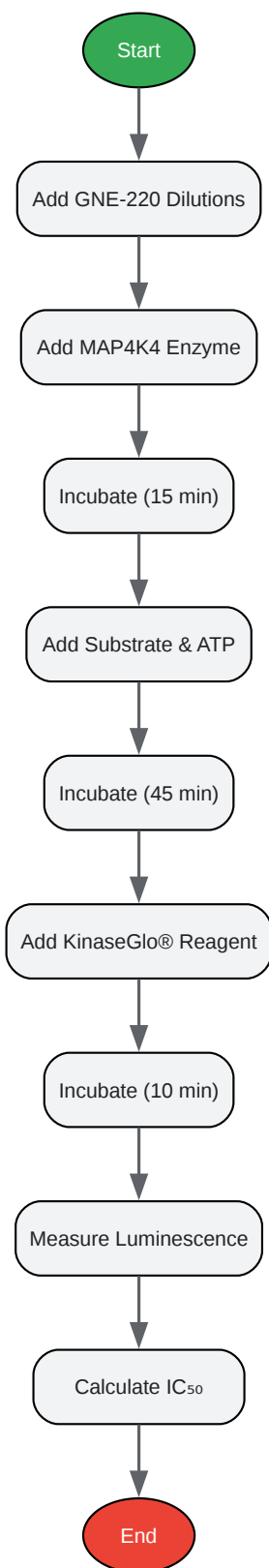
Materials:

- Recombinant human MAP4K4 (His-tagged, activated)
- Moesin peptide substrate (e.g., LGRDKYKTLRQIRQ)
- ATP
- KinaseGlo® Luminescent Kinase Assay Kit

- Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100
- GNE-220
- White, opaque 96- or 384-well plates

Procedure:

- Prepare a serial dilution of GNE-220 in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
- In each well of the assay plate, add 2.5 μ L of the GNE-220 dilution.
- Add 2.5 μ L of MAP4K4 enzyme solution (e.g., 3 μ g per reaction) to each well.
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiate the kinase reaction by adding 5 μ L of a solution containing the moesin peptide substrate (final concentration, e.g., 100 μ M) and ATP (final concentration, e.g., 3 μ M) in Assay Buffer.
- Incubate the reaction at room temperature for 45 minutes.^[2]
- Add 10 μ L of KinaseGlo[®] Reagent to each well to stop the reaction and initiate the luminescent signal.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each GNE-220 concentration relative to DMSO controls and determine the IC₅₀ value using a suitable data analysis software.



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